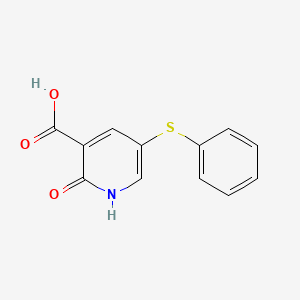![molecular formula C9H13NO2 B13002533 N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13002533.png)
N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the preparation of enantiomerically enriched derivatives, which are useful for the total asymmetric synthesis of various natural products and bioactive compounds .
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene and BLD Pharm provide this compound in bulk, ensuring high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The Baeyer-Villiger oxidation is a notable reaction used to cleave a C-C bond in the bicyclic structure . Other reactions include retro-Claisen, retro-Diekmann, and Grob fragmentations .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for Baeyer-Villiger oxidation and specific catalysts for asymmetric synthesis . Reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed: The major products formed from these reactions include various enantiomerically enriched derivatives, which are valuable for further synthesis of natural products and bioactive compounds .
Aplicaciones Científicas De Investigación
N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules . Industrially, it is used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used . Further research is needed to fully elucidate the detailed mechanisms.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide include other bicyclic compounds such as 7-oxabicyclo[2.2.1]heptane derivatives . These compounds share similar structural features and undergo similar chemical reactions .
Uniqueness: What sets this compound apart is its specific molecular structure, which allows for unique interactions and applications in various fields . Its ability to form enantiomerically enriched derivatives makes it particularly valuable for asymmetric synthesis and the development of bioactive compounds .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
N-methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C9H13NO2/c1-10-9(12)7-3-5-2-6(7)8(11)4-5/h5-7H,2-4H2,1H3,(H,10,12) |
Clave InChI |
WHQJQNXRFYMTCY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1CC2CC1C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



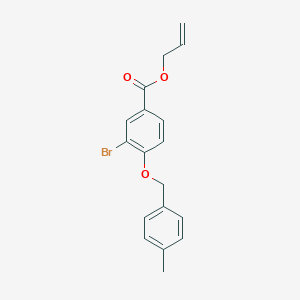
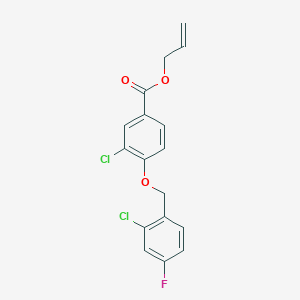

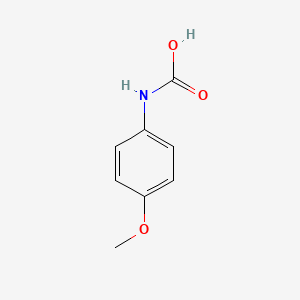
![Methyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13002472.png)

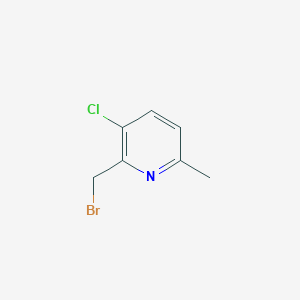

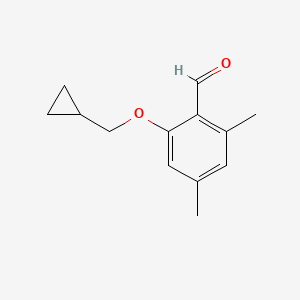

![1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13002494.png)
